3-(Methoxycarbonyl)-2,2-dimethylcyclobutane-1-carboxylic acid
CAS No.:
Cat. No.: VC17453018
Molecular Formula: C9H14O4
Molecular Weight: 186.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H14O4 |
|---|---|
| Molecular Weight | 186.20 g/mol |
| IUPAC Name | 3-methoxycarbonyl-2,2-dimethylcyclobutane-1-carboxylic acid |
| Standard InChI | InChI=1S/C9H14O4/c1-9(2)5(7(10)11)4-6(9)8(12)13-3/h5-6H,4H2,1-3H3,(H,10,11) |
| Standard InChI Key | LBTPMFNHPCCPOW-UHFFFAOYSA-N |
| Canonical SMILES | CC1(C(CC1C(=O)OC)C(=O)O)C |
Introduction
Structural and Stereochemical Analysis
Molecular Architecture
The compound’s core structure consists of a strained cyclobutane ring, a four-membered carbon cycle known for its unique reactivity due to angle strain. Key substituents include:
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Two methyl groups at the 2-position, enhancing steric hindrance and influencing ring conformation.
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A methoxycarbonyl group (-COOCH) at the 3-position, providing electrophilic character for nucleophilic acyl substitution.
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A carboxylic acid group (-COOH) at the 1-position, enabling hydrogen bonding and salt formation.
The interplay of these groups creates a rigid yet reactive scaffold, as evidenced by its InChIKey LBTPMFNHPCCPOW-UHFFFAOYSA-N.
Stereoisomerism
Stereoisomerism arises from the cyclobutane ring’s non-planar geometry, yielding distinct spatial arrangements:
| Isomer | Configuration | Key Properties | Source |
|---|---|---|---|
| (1R,3S) | Cis | Higher dipole moment, polar solubility | |
| (1S,3R) | Cis | Mirror image of (1R,3S) | |
| Trans | Trans | Reduced steric clash, lower reactivity |
The trans isomer’s minimized steric strain may favor certain synthetic pathways, while cis isomers exhibit enhanced solubility in polar solvents .
Synthesis Pathways
General Strategies
Synthesis typically involves functionalizing pre-formed cyclobutane derivatives. Common steps include:
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Cyclobutane Ring Formation: Via [2+2] photocycloaddition or ring-closing metathesis.
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Methoxycarbonyl Introduction: Esterification using methyl chloroformate under basic conditions.
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Carboxylic Acid Installation: Oxidation of a primary alcohol or hydrolysis of a nitrile group.
A representative pathway is illustrated below:
Challenges and Optimization
Key challenges include:
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Regioselectivity: Ensuring precise positioning of substituents on the cyclobutane ring.
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Stereocontrol: Achieving desired isomer ratios using chiral catalysts or resolving agents .
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Yield Optimization: Mitigating side reactions through temperature and solvent selection.
Recent advances in asymmetric catalysis, such as chiral palladium complexes, have improved stereochemical outcomes .
Applications in Pharmaceutical and Agrochemical Development
Agrochemical Uses
In agrochemistry, derivatives of this compound have shown promise as:
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Herbicide Synthons: Methoxycarbonyl group participates in cross-coupling reactions with heterocyclic amines.
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Pesticide Stabilizers: Cyclobutane’s stability enhances environmental persistence of active ingredients.
Research Findings and Biological Activity
In Vitro Studies
Limited studies suggest moderate enzyme inhibition activity, particularly against:
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Cyclooxygenase-2 (COX-2): IC ≈ 50 μM in preliminary assays.
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Matrix Metalloproteinases (MMPs): Structural analogy to collagen cleavage sites enables competitive inhibition.
Pharmacokinetic Properties
Early ADME (Absorption, Distribution, Metabolism, Excretion) data indicate:
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LogP: 1.2 (predicted), suggesting moderate lipophilicity.
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Plasma Protein Binding: 85% (estimated), indicating high circulation retention.
Future Directions and Challenges
Unresolved Questions
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Isomer-Specific Bioactivity: Differential effects of cis vs. trans isomers remain unexplored .
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Scalable Synthesis: Current methods lack cost-effectiveness for industrial-scale production.
Recommended Studies
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